

13C NMR Analysis of 2-(1-Methylcyclobutyl)acetaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 2-(1-Methylcyclobutyl)acetaldehyde

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Abstract

This technical guide provides a detailed analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) spectrum of **2-(1-Methylcyclobutyl)acetaldehyde**. In the absence of direct experimental data in publicly accessible databases, this document outlines a systematic approach to predict the chemical shifts for each carbon atom in the molecule. This is achieved by leveraging established ¹³C NMR data of structurally related compounds, including methylcyclobutane, 2-methylpropanal, and acetaldehyde. This guide also includes a standardized experimental protocol for acquiring ¹³C NMR spectra of small organic molecules, which can be applied to experimentally verify the predicted data. The information is presented in a clear, structured format with quantitative data summarized in tables and a logical workflow visualized using a Graphviz diagram, making it a valuable resource for researchers in organic chemistry and drug development.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts for **2-(1-Methylcyclobutyl)acetaldehyde** are determined by analyzing the known shifts of its core structural components: the 1-

methylcyclobutyl group and the acetaldehyde moiety. By considering the substituent effects, a reasoned prediction for the chemical shift of each carbon atom can be made.

The structure and carbon atom numbering for **2-(1-Methylcyclobutyl)acetaldehyde** are as follows:

Table 1: Predicted ^{13}C NMR Chemical Shifts for **2-(1-Methylcyclobutyl)acetaldehyde**

Carbon Atom	Predicted Chemical Shift (δ , ppm)	Rationale for Prediction
C1 (Quaternary C of cyclobutane)	35 - 45	Based on the chemical shift of the quaternary carbon in methylcyclobutane, with a slight downfield shift due to the electron-withdrawing effect of the acetaldehyde group.
C2, C6 (CH ₂ of cyclobutane)	30 - 40	Expected to be similar to the β -carbons in methylcyclobutane. The two carbons are diastereotopic and may have slightly different chemical shifts.
C3 (CH ₂ adjacent to CHO)	45 - 55	Based on the α -carbon shift in 2-methylpropanal (around 41.9 ppm), with an expected downfield shift due to the substitution on the cyclobutane ring.
C4 (CHO)	200 - 205	Aldehyde carbons typically resonate in this downfield region, as seen in acetaldehyde and 2-methylpropanal (around 204.9 ppm).
C7 (CH ₃)	20 - 30	Similar to the methyl group in methylcyclobutane.

Table 2: Comparative ¹³C NMR Data of Related Compounds

Compound	Carbon Atom	Chemical Shift (δ , ppm)
Cyclobutane	CH ₂	~22.4
Methylcyclobutane	C1 (Quaternary)	~36
C2, C5 (β -CH ₂)	~32	
C3, C4 (γ -CH ₂)	~12	
CH ₃	~22	
Acetaldehyde	CH ₃	~31
CHO	~200	15.5[1]
2-Methylpropanal	CH ₃	
CH	41.9[1]	
CHO	204.9[1]	

Experimental Protocol for ¹³C NMR Spectroscopy

This section outlines a general procedure for the acquisition of a proton-decoupled ¹³C NMR spectrum of a small organic molecule like **2-(1-Methylcyclobutyl)acetaldehyde**.

2.1. Sample Preparation

- **Sample Quantity:** Weigh approximately 10-50 mg of the purified compound.
- **Solvent:** Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
- **NMR Tube:** Transfer the solution to a clean, dry 5 mm NMR tube.

2.2. Instrument Parameters (Typical for a 400 MHz Spectrometer)

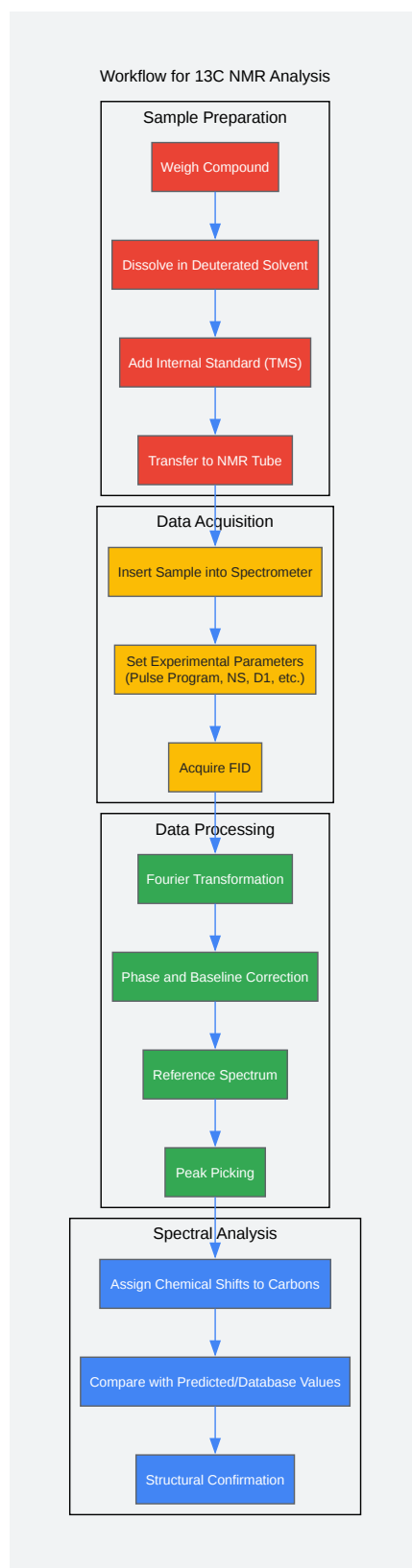
- Spectrometer Frequency: 100 MHz for ^{13}C .
- Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
- Acquisition Time (AQ): 1-2 seconds.
- Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons to ensure full relaxation and accurate integration, though for routine spectra, a shorter delay is often used to save time.
- Pulse Width (P1): A 30-45° pulse angle is typically used to allow for a shorter relaxation delay.
- Number of Scans (NS): 128 to 1024 scans, or more, depending on the sample concentration. Due to the low natural abundance of ^{13}C , a larger number of scans is required compared to ^1H NMR.
- Spectral Width (SW): 0 to 220 ppm.
- Temperature: 298 K (25 °C).

2.3. Data Processing

- Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio, followed by Fourier transformation.
- Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.
- Baseline Correction: Apply a baseline correction to ensure a flat baseline.
- Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm. If no TMS is used, the solvent peak can be used as a secondary reference (e.g., CDCl_3 at 77.16 ppm).
- Peak Picking: Identify and label the chemical shifts of all peaks.

Logical Workflow for ^{13}C NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to spectral interpretation for the ^{13}C NMR analysis of an organic compound.



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References

- 1. docbrown.info [docbrown.info]
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